Phenaleno[1,2,3-de]quinoline
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Overview
Description
Phenaleno[1,2,3-de]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a phenalene and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline and glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Phenaleno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Phenaleno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of phenaleno[1,2,3-de]quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerase and gyrase, leading to the disruption of DNA replication and transcription . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Phenaleno[1,2,3-de]quinoline can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Acridine: Contains three fused rings with nitrogen in the central ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structure allows for greater stability and reactivity compared to simpler quinoline derivatives.
Properties
CAS No. |
198-56-1 |
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Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
5-azapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6,8,10(20),11,13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-4-12-5-2-7-14-16-10-11-20-17-9-3-8-15(19(16)17)13(6-1)18(12)14/h1-11H |
InChI Key |
VGGQEKHBLVKNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=NC5=CC=C4)C3=CC=C2 |
Origin of Product |
United States |
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